molecular formula C17H18F3N7 B2705286 1-[(Pyridin-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380144-42-1

1-[(Pyridin-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

Cat. No.: B2705286
CAS No.: 2380144-42-1
M. Wt: 377.375
InChI Key: PEVSAVZUJQPRCR-UHFFFAOYSA-N
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Description

1-[(Pyridin-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex heterocyclic compound. It features a unique structure that combines a pyridazine ring with a triazole ring, a diazepane ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Pyridin-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Attachment of the Pyridazine Ring: The triazole intermediate is then reacted with a pyridazine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Diazepane Ring: The pyridazine-triazole intermediate is further reacted with a diazepane derivative, typically under reflux conditions in the presence of a base like sodium hydride.

    Addition of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(Pyridin-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-[(Pyridin-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-[(Pyridin-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as carbonic anhydrase, cholinesterase, and various receptors.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-aryl-3-(pyridin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

1-[(Pyridin-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is unique due to its combination of a triazole ring with a pyridazine ring, a diazepane ring, and a trifluoromethyl group

Properties

IUPAC Name

6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N7/c18-17(19,20)16-23-22-14-5-6-15(24-27(14)16)26-9-3-8-25(10-11-26)12-13-4-1-2-7-21-13/h1-2,4-7H,3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVSAVZUJQPRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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